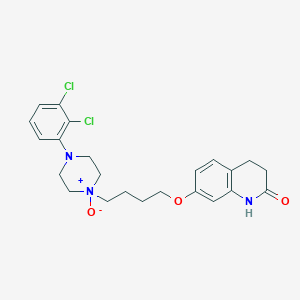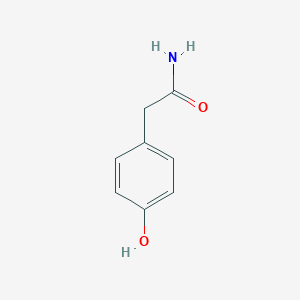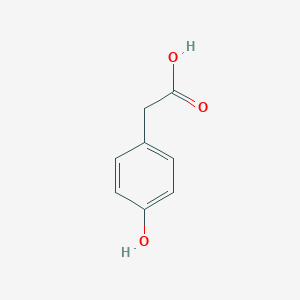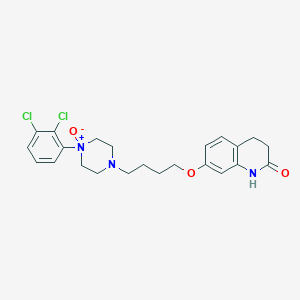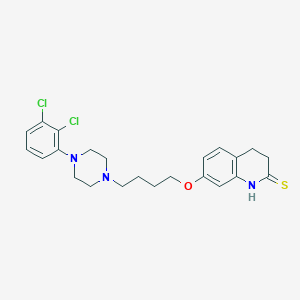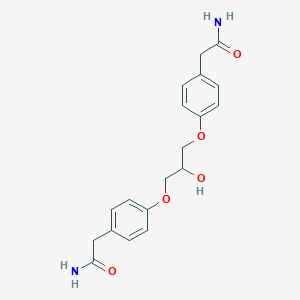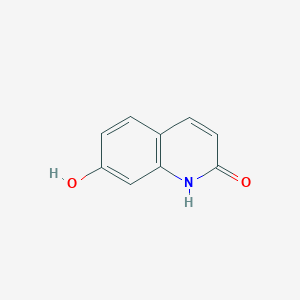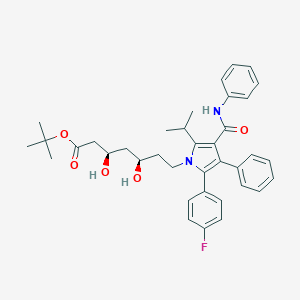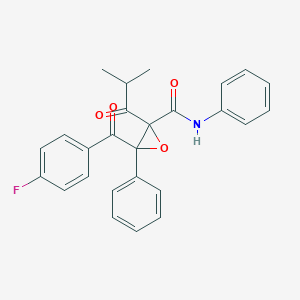
Hyoscyamine sulphate
Overview
Description
Atropine sulfate is a tropane alkaloid derived from plants such as Atropa belladonna, commonly known as deadly nightshade. It is a competitive antagonist of muscarinic acetylcholine receptors, which means it blocks the action of acetylcholine on these receptors. This compound is widely used in medicine for its anticholinergic properties, which help in treating various conditions such as bradycardia (slow heart rate), organophosphate poisoning, and for dilating pupils during eye examinations .
Mechanism of Action
Target of Action
Hyoscyamine sulphate primarily targets the muscarinic acetylcholine receptors . These receptors are present in the autonomic effector cells of the smooth muscle, cardiac muscle, the sinoatrial node, the atrioventricular node, and the exocrine glands . They play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts as an anticholinergic , specifically inhibiting the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This interaction with its targets leads to a decrease in the motility of the gastrointestinal (GI) tract and a reduction in the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .
Biochemical Pathways
The biochemical pathway of hyoscyamine involves the conversion of hyoscyamine aldehyde to hyoscyamine through the key enzyme hyoscyamine dehydrogenase (HDH) . This enzyme plays a crucial role in the biosynthesis of hyoscyamine, marking the completion of the biosynthetic pathway of this medically important tropane alkaloid .
Pharmacokinetics
Hyoscyamine is well absorbed and undergoes metabolism in the liver . It has a bioavailability of 50% and an elimination half-life of 3-5 hours . The compound is excreted through the kidneys . These ADME properties impact the bioavailability of hyoscyamine, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of hyoscyamine’s action include a decrease in gastric motility, a reduction in pancreatic pain and secretions, and facilitation of imaging of the gastrointestinal tract . It also provides symptomatic relief of biliary and renal colic . On a cellular level, it blocks the action of acetylcholine, leading to decreased activity of the parasympathetic nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, research has shown that environmental factors such as altitude and soil nitrogen and phosphorus levels can significantly affect the amount of hyoscyamine produced in plants . These factors could potentially influence the concentration and efficacy of this compound in therapeutic applications.
Biochemical Analysis
Biochemical Properties
Hyoscyamine sulphate specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine . This interaction with acetylcholine, a neurotransmitter, makes this compound an important player in various biochemical reactions.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid .
Molecular Mechanism
This compound is an antimuscarinic, i.e., an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine at sweat glands (sympathetic) and at parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system .
Temporal Effects in Laboratory Settings
Long-term use of hyoscyamine may decrease or inhibit salivary flow and contribute to the development of caries, periodontal disease, oral candidiasis, and discomfort . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .
Dosage Effects in Animal Models
In a study involving Japanese encephalitis virus-infected embryonated chicken eggs, pretreatment with this compound resulted in a significant decrease in the viral load in both chorioallantoic membrane (CAM) and brain tissues at 48 and 96 hours post-infection .
Metabolic Pathways
This compound is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atropine sulfate can be synthesized through a continuous-flow process that involves the reaction of tropine with phenylacetyl chloride. This process includes careful pH control and sequential liquid-liquid extractions to achieve high purity . Another method involves the reaction of alpha-formoxyl phenylacetic acid tropeine with potassium borohydride in the presence of alcohol and chloroform, followed by crystallization and purification steps .
Industrial Production Methods: Industrial production of atropine sulfate often involves the extraction of the compound from plants like Atropa belladonna, Datura stramonium, and Duboisia myoporoides. The extracted compound is then subjected to various purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Atropine sulfate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Atropine can be hydrolyzed under alkaline conditions to yield tropine and tropic acid.
Oxidation: Oxidizing agents can convert atropine into various oxidation products.
Substitution: Atropine can undergo substitution reactions where the ester group is replaced by other functional groups.
Major Products: The major products formed from these reactions include tropine, tropic acid, and various oxidation products .
Scientific Research Applications
Atropine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving the parasympathetic nervous system.
Medicine: Used to treat bradycardia, organophosphate poisoning, and to dilate pupils during eye examinations.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: The active isomer of atropine, also used for its anticholinergic effects.
Tropicamide: A shorter-acting cholinergic antagonist used for pupil dilation
Uniqueness: Atropine sulfate is unique due to its wide range of applications and its inclusion in the World Health Organization’s List of Essential Medicines. Its ability to treat life-threatening conditions such as organophosphate poisoning and its use in various medical procedures highlight its importance .
Properties
Key on ui mechanism of action |
Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |
|---|---|
CAS No. |
620-61-1 |
Molecular Formula |
C34H48N2O10S |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1 |
InChI Key |
HOBWAPHTEJGALG-YMCAWCDYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Key on ui other cas no. |
620-61-1 |
Pictograms |
Acute Toxic |
Synonyms |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hyoscyamine Sulphate?
A1: this compound is an anticholinergic drug. It competitively inhibits the action of acetylcholine at muscarinic receptors. [] This inhibition reduces the activity of smooth muscles in the gastrointestinal tract, leading to decreased motility and spasm. []
Q2: Has this compound demonstrated efficacy in treating specific medical conditions?
A2: Research suggests that this compound can be effective in treating symptoms associated with mastocytosis, a rare disorder characterized by an abnormal accumulation of mast cells in the body. [] A case study reported that this compound successfully abolished gastritis, diarrhea, and pressure-induced pain in a patient with mastocytosis. [] Additionally, it significantly reduced dermographism (skin writing) and itching, although it did not affect abnormal urinary histamine excretion. []
Q3: Are there any known challenges related to the stability of this compound?
A3: Stability studies are crucial for pharmaceutical compounds like this compound. Research has explored the stability of its aqueous solutions. [] Ensuring the stability of this compound formulations is essential for maintaining its efficacy and safety over time.
Q4: How does the stereochemistry of this compound affect its properties?
A4: this compound is the sulphate salt of Hyoscyamine, which exists as two stereoisomers: l-Hyoscyamine and d-Hyoscyamine. Interestingly, l-Hyoscyamine exhibits a significantly lower solubility in ethanol compared to its racemic mixture (atropine). [] This difference in solubility might contribute to the phenomenon of "spontaneous resolution" observed with atropine sulphate, where one stereoisomer preferentially crystallizes from the solution. []
Q5: Does this compound pose any risks during endoscopic procedures?
A5: While not directly addressed in the provided research, this compound's anticholinergic effects warrant careful consideration during endoscopic procedures like colonoscopies. A study highlighted the potential for this compound to cause tachycardia (rapid heartbeat) during colonoscopies. [] Clinicians should be cautious about its widespread use until this side effect is further investigated. [] The research emphasizes the paramount importance of patient safety, advocating for routine supplemental oxygen use during these procedures to mitigate potential hypoxemia risks. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


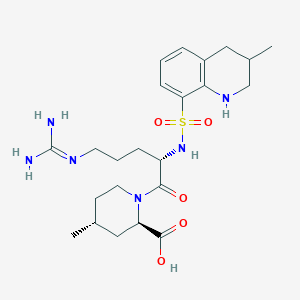


![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
